molecular formula C7H7NaO3S B12768755 Sodium m-toluenesulfonate CAS No. 38251-37-5

Sodium m-toluenesulfonate

Cat. No.: B12768755
CAS No.: 38251-37-5
M. Wt: 194.19 g/mol
InChI Key: WGGICLLPYNXXCK-UHFFFAOYSA-M
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Description

Sodium m-toluenesulfonate is the sodium salt of meta-toluenesulfonic acid, an organic compound valued in research and industrial applications for its properties as a hydrotrope and an effective anionic surfactant . Its molecular structure allows it to reduce surface tension and increase the solubility of poorly soluble compounds in aqueous solutions, a mechanism explored in micellar systems where it is shown to modify the structure of the Stern layer, enhancing solubilization capacity without significantly altering microenvironmental polarity . Researchers primarily utilize this compound in the development and study of detergents and cleaning agents, where it acts as a low-foaming surfactant and coupling agent . It also serves as a key ingredient in textile processing as a dye dispersant and leveling agent, aiding in uniform coloration . Furthermore, it functions as a chemical intermediate in organic synthesis for producing dyes and specialty chemicals, and as an additive in polymer production to improve pigment dispersion . In model environmental studies, its behavior under advanced oxidation processes like supercritical water oxidation is investigated for wastewater treatment applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38251-37-5

Molecular Formula

C7H7NaO3S

Molecular Weight

194.19 g/mol

IUPAC Name

sodium;3-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.Na/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

WGGICLLPYNXXCK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Chemical Reaction Mechanisms and Transformations

Reaction Mechanistic Elucidations

The m-toluenesulfonate anion is an excellent leaving group in nucleophilic substitution reactions. This is because the negative charge of the departing anion is stabilized by resonance across the three oxygen atoms of the sulfonate group. When an m-toluenesulfonate group is attached to an alkyl carbon, it renders that carbon susceptible to attack by a wide range of nucleophiles.

The reaction typically proceeds via one of two primary mechanisms: SN1 or SN2. The pathway is determined by factors such as the structure of the alkyl group, the strength of the nucleophile, and the solvent.

SN2 Mechanism: In the case of primary and less sterically hindered secondary alkyl m-toluenesulfonates, the reaction generally follows a bimolecular nucleophilic substitution (SN2) pathway. This is a single-step process where the nucleophile attacks the carbon atom bearing the m-toluenesulfonate group from the backside, leading to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: For tertiary and some secondary alkyl m-toluenesulfonates, the reaction is more likely to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process that begins with the departure of the m-toluenesulfonate leaving group to form a carbocation intermediate. This is the rate-determining step. The carbocation is then rapidly attacked by the nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.

The reactivity of m-toluenesulfonates in nucleophilic substitution is comparable to that of other good leaving groups like halides (iodide, bromide) and other sulfonates (e.g., mesylate, triflate). The position of the methyl group on the benzene (B151609) ring (meta vs. para) has a subtle electronic effect on the leaving group ability. The methyl group in the meta position exerts a weak electron-donating inductive effect, which slightly destabilizes the resulting anion compared to the unsubstituted benzenesulfonate. In contrast, the para-methyl group can also donate electron density through hyperconjugation, which would also slightly decrease the leaving group's ability compared to unsubstituted benzenesulfonate. The differences in reactivity between the meta and para isomers are generally small.

Below is an illustrative data table comparing the relative rates of an SN2 reaction with different leaving groups, including m-toluenesulfonate.

Leaving GroupRelative Rate (Illustrative)Conjugate Acid pKa
Iodide (I⁻)~30,000-10
Bromide (Br⁻)~10,000-9
m-Toluenesulfonate (m-TsO⁻)~6,000~-1.3
Chloride (Cl⁻)~200-7

This table provides illustrative relative rates for an SN2 reaction to demonstrate the excellent leaving group ability of m-toluenesulfonate, which is comparable to that of halides.

In the context of coupling reactions, arylsulfonates can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, although they are generally less reactive than the corresponding aryl halides.

The electrochemical oxidation of sodium m-toluenesulfonate on an anode can lead to the generation of radical species. The specific oxidation potential and the resulting products are dependent on the electrode material and the reaction medium. While specific studies on this compound are not abundant, the general mechanism for the electrochemical oxidation of aromatic sulfonates involves the transfer of an electron from the aromatic ring or the sulfonate group to the anode.

One plausible pathway is the direct oxidation of the aromatic ring, leading to the formation of a radical cation. This highly reactive intermediate can then undergo further reactions, such as coupling to form polymeric materials on the electrode surface or reacting with other species in the electrolyte.

Alternatively, under certain conditions, the sulfonate group itself could be oxidized, potentially leading to the formation of a sulfonyl radical (ArSO₂•). These radicals are also highly reactive and can initiate other chemical transformations.

In some applications, this compound can act as a supporting electrolyte in electrochemical processes. In these cases, it serves to increase the conductivity of the solution without directly participating in the primary electrode reactions. However, at sufficiently high potentials, it can still undergo oxidation. For instance, in the electrochemical polymerization of conductive polymers like polypyrrole, sodium p-toluenesulfonate is often used as a dopant and supporting electrolyte, and its electrochemical stability is a key factor. The electrochemical window of this compound would be similar to its para-isomer.

The table below provides hypothetical oxidation potentials for related aromatic compounds to illustrate the conditions under which radical generation from this compound might occur.

CompoundHypothetical Oxidation Potential (V vs. SCE)Generated Radical Species
Benzene~2.3C₆H₆⁺•
Toluene (B28343)~2.0CH₃C₆H₄⁺•
Sodium benzenesulfonate~2.1⁻O₃SC₆H₄⁺•
This compound~2.0⁻O₃S(CH₃)C₆H₃⁺•

This table presents hypothetical oxidation potentials to contextualize the electrochemical behavior of this compound in relation to similar aromatic compounds. Actual values can vary significantly with experimental conditions.

While this compound itself does not typically undergo rearrangement, the m-toluenesulfonate group can be a crucial part of molecules that do. A notable example is the Lossen-type rearrangement of N-(m-toluenesulfonyloxy)imides. In this reaction, the m-toluenesulfonate serves as a leaving group to facilitate the rearrangement.

The general mechanism of the Lossen rearrangement involves the treatment of a hydroxamic acid derivative, in this case, an N-arylsulfonyloxyimide, with a base. The base abstracts a proton from the nitrogen atom, and the resulting anion undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the arylsulfonate leaving group. This process forms an isocyanate intermediate, which can then be trapped by various nucleophiles.

For example, the reaction of an N-(m-toluenesulfonyloxy)imide with an amine would proceed as follows:

Deprotonation of the imide nitrogen by a base.

Rearrangement to form an isocyanate and release the m-toluenesulfonate anion.

Reaction of the isocyanate with the amine to form a urea (B33335) derivative.

The efficiency of the m-toluenesulfonate as a leaving group is critical for the success of this rearrangement. The electron-withdrawing nature of the sulfonyl group makes the N-O bond weaker and facilitates its cleavage.

The sulfonate group of an alkyl m-toluenesulfonate can be reductively cleaved using strong reducing agents, such as alkali metal naphthalenides. Sodium naphthalenide, a potent one-electron reducing agent, can cleave the C-O bond of an alkyl m-toluenesulfonate, effectively removing the sulfonate group and generating an alkyl radical.

The mechanism is believed to involve the transfer of an electron from the sodium naphthalenide radical anion to the alkyl m-toluenesulfonate. This can lead to the cleavage of either the C-O bond or the S-O bond. In the case of alkyl p-toluenesulfonates, reductive cleavage has been shown to regenerate the original alcohol, indicating C-O bond cleavage. A similar pathway is expected for alkyl m-toluenesulfonates.

The reaction proceeds as follows:

Formation of the sodium naphthalenide radical anion from sodium metal and naphthalene (B1677914) in an ethereal solvent.

Electron transfer from the sodium naphthalenide to the alkyl m-toluenesulfonate.

Cleavage of the C-O bond to form an alkyl radical and this compound.

The alkyl radical can then be further reduced to a carbanion and subsequently protonated by a proton source, or it can participate in other radical reactions.

This reductive cleavage provides a method for the deprotection of alcohols that have been converted to their m-toluenesulfonate esters.

Polymerization Kinetics and Mechanisms

The m-toluenesulfonate anion, derived from this compound, can play several roles in polymerization reactions, acting either as a component of an initiating system or as a modifier of the polymerization environment.

As a Counterion in Cationic Polymerization: While the sulfonate anion itself is not an initiator for cationic polymerization, its corresponding acid, m-toluenesulfonic acid, is a strong acid and can act as an initiator. In systems where a carbocationic polymerization is initiated by a protic acid, the nature of the counterion is crucial for the stability and reactivity of the propagating carbocation. A non-nucleophilic and sterically hindered counterion like m-toluenesulfonate can lead to a more stable and "living" polymerization, where termination and chain transfer reactions are minimized.

As a Dopant/Electrolyte in Electrochemical Polymerization: As mentioned previously, in the electrochemical synthesis of conductive polymers, this compound can serve as the electrolyte and the dopant. The sulfonate anions are incorporated into the growing polymer film to balance the positive charge of the oxidized polymer backbone. The size and shape of the dopant anion can significantly influence the morphology, conductivity, and mechanical properties of the resulting polymer.

Modifier in Emulsion Polymerization: In some emulsion polymerization systems, salts of aromatic sulfonic acids can act as surfactants or stabilizers. This compound, with its hydrophilic sulfonate head and relatively hydrophobic tolyl group, possesses some surface-active properties. It can help to stabilize the monomer droplets and the growing polymer particles in the aqueous phase, thereby influencing the kinetics of the polymerization and the properties of the final latex.

The table below summarizes the potential roles of the m-toluenesulfonate anion in different polymerization types.

Polymerization TypeRole of m-Toluenesulfonate AnionMechanism of Action
Cationic PolymerizationCounterionStabilizes the propagating carbocation, influencing reaction rate and polymer properties.
Electrochemical PolymerizationDopant/ElectrolyteBalances charge in the conductive polymer and influences film morphology and conductivity.
Emulsion PolymerizationStabilizer/SurfactantAids in the dispersion of monomer and stabilization of polymer particles in the aqueous phase.

Hydrolysis and Oxidation in Advanced Chemical Environments

The behavior of this compound under sub- and supercritical water conditions is dictated by the unique properties of water in these states. Supercritical water, existing at temperatures and pressures above its critical point (374 °C, 22.1 MPa), acts as a non-polar, dense fluid with high gas-like diffusion rates. wikipedia.org This environment dramatically alters solubility, making organic compounds like toluenesulfonates and oxidizing agents like oxygen completely miscible, thus creating a single-phase reaction medium that facilitates rapid reactions. wikipedia.org

In subcritical water (typically 100-374 °C), the dielectric constant of water decreases with increasing temperature, making it behave similarly to polar organic solvents like methanol (B129727) or ethanol (B145695). researchgate.net This property allows it to effectively dissolve and hydrolyze organic molecules. nih.govmdpi.com

For this compound, the primary reaction pathway under these conditions is expected to be hydrolysis. The C-S bond connecting the aromatic ring to the sulfonate group would be susceptible to cleavage. This hydrolysis would likely yield m-cresol (B1676322) and sodium bisulfate (or sulfuric acid, depending on the reaction environment).

Expected Hydrolysis Pathway: CH₃C₆H₄SO₃Na + H₂O → CH₃C₆H₄OH + NaHSO₄

Temperature is the most significant factor governing the rate of hydrolysis in subcritical water. mdpi.com As the temperature increases into the supercritical regime, oxidation becomes a dominant degradation pathway if an oxidant is present. The high solubility of oxygen in supercritical water allows for efficient oxidation of the organic products from hydrolysis. wikipedia.org The m-cresol formed can be further oxidized, leading to ring-opening and the eventual formation of smaller molecules, ultimately resulting in carbon dioxide and water under ideal conditions. wikipedia.org The inorganic sulfur would remain as sulfate. wikipedia.org

The oxidative degradation of this compound in catalytic systems involves the breakdown of the molecule into simpler, less harmful compounds. The reaction pathways are heavily influenced by the type of catalyst used and the reaction conditions. The degradation process can be understood by considering the oxidation of the toluene moiety and the cleavage of the sulfonate group.

Studies on the catalytic oxidation of toluene over metal oxide catalysts, such as Ce₀.₈₇₅Zr₀.₁₂₅O₂, provide a model for the degradation of the aromatic portion of the molecule. mdpi.com The process typically follows the Mars-van Krevelen mechanism, where the toluene molecule reacts with lattice oxygen from the catalyst. mdpi.com The reaction proceeds through a series of oxidation steps:

Oxidation of the Methyl Group : The methyl group is sequentially oxidized to a benzyl (B1604629) alcohol, then to a benzaldehyde, and finally to a benzoic acid intermediate. mdpi.com

Decarboxylation and Ring Opening : The benzoic acid intermediate can then undergo decarboxylation to produce a phenyl radical, which is further oxidized to benzoquinone. mdpi.com The process culminates in the opening of the aromatic ring, leading to the formation of small molecule intermediates that are ultimately oxidized to CO₂ and H₂O. mdpi.com

Catalysts based on cobalt and copper oxides have also shown high activity for toluene oxidation. researchgate.netmdpi.com The presence of sodium, as in this compound, can influence catalytic activity. Studies on Co₃O₄ catalysts show that residual sodium can affect the catalyst's reducibility and oxygen mobility. mdpi.com While high concentrations of sodium can inhibit the oxidation of some compounds, in the case of toluene oxidation, its negative effect is less severe, and certain levels of sodium can be associated with a more defective structure and larger specific surface area, which can enhance catalytic performance. mdpi.com

The table below summarizes the catalytic performance of various Co₃O₄ catalysts with different residual sodium content for toluene oxidation, demonstrating the compound's influence on the reaction. mdpi.com

CatalystResidual Sodium (wt. %)Apparent Activation Energy (kJ mol⁻¹)Reaction Rate at 213°C (x 10⁻⁸ mol g⁻¹ s⁻¹)
Co-CO₃-1T2.40841.1
Co-CO₃-2T0.337610.0
Co-CO₃-3T0.14846.4
Co-CO₃-5T0.00855.8

Catalytic Applications and Catalysis Research

Organic Acid Catalysis in Fine Chemical Synthesis

In organic synthesis, toluenesulfonic acid is a widely used strong organic acid catalyst that is solid, non-oxidizing, and easy to handle, making it a preferable alternative to mineral acids like sulfuric acid. preprints.org Its sodium salt, sodium toluenesulfonate (B8598656), is relevant as a less acidic counterpart or as a component in the reaction medium.

Promotion of Esterification Reactions

p-Toluenesulfonic acid (PTSA) is a classic and highly effective catalyst for esterification reactions, where a carboxylic acid and an alcohol react to form an ester. preprints.org It operates by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the alcohol. The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.

While the strong acid (PTSA) is the active catalyst, the use of sodium toluenesulfonate can be relevant in contexts requiring a buffered system or as a precursor. The catalytic efficiency of PTSA is demonstrated across a wide range of substrates, highlighting its versatility.

Table 1: Examples of Esterification Reactions Catalyzed by p-Toluenesulfonic Acid (PTSA)

Reactant 1 Reactant 2 Catalyst Product Yield Reference
Carboxylic Acids Alcohols PTSA Esters Generally High preprints.org
Aryl Methyl Ketones Aliphatic Alcohols PTSA / SeO₂ α-Ketoacetals 60-90% preprints.org
Chloroacetic Acid Methanol (B129727) PTSA Dimethyl Malonate High N/A

Catalysis in Alkylation Processes

Toluenesulfonates play a crucial role in alkylation reactions, primarily through the formation of toluenesulfonate esters. figshare.com Rather than acting as a catalyst, the toluenesulfonate group functions as an excellent leaving group in nucleophilic substitution (SN2) reactions. For instance, alcohols can be converted to their corresponding tosylates, which are then readily displaced by nucleophiles.

Recent research has also demonstrated an innovative use of aqueous solutions of sodium p--toluenesulfonate as a hydrotropic medium for alkylation reactions. This approach provides an inexpensive and straightforward method for preparing alkyl aryl ethers and other alkylated products under mild conditions, where the aqueous sodium tosylate salt generated as waste can be repurposed as the reaction medium in subsequent cycles.

Multi-Component Reactions Facilitated by Sulfonates

Multi-component reactions (MCRs), which involve three or more reactants combining in a single step, are powerful tools in organic synthesis for building molecular complexity efficiently. preprints.org p-Toluenesulfonic acid is a prominent catalyst for a variety of MCRs, including the synthesis of complex heterocyclic structures like spirooxindoles and dibenzoxanthenes. preprints.org Its role is to activate substrates and facilitate the cascade of bond-forming events. The toluenesulfonate anion can also be an integral part of a reactant, for example, in the form of a tosylate salt of a diazonium ion, enabling its participation in one-pot tandem processes. preprints.org

Synergistic Catalytic Systems (e.g., with metal catalysts, photoredox catalysis)

The versatility of p-toluenesulfonic acid allows it to be used in conjunction with other catalytic systems to achieve novel transformations. It has been proposed that PTSA can be employed synergistically with transition metal catalysts and in photoredox catalysis. preprints.org In such systems, the Brønsted acid can co-catalyze reactions by activating substrates, modifying the state of the metal catalyst, or participating in proton-coupled electron transfer steps, thereby expanding the scope and efficiency of the primary catalytic cycle. However, specific, detailed examples of sodium m-toluenesulfonate in these synergistic systems are not widely documented.

Electrochemical Catalysis and Supporting Electrolyte Roles

In the field of electrochemistry, soluble salts are essential for providing conductivity to the solution. Sodium toluenesulfonate, being a salt of a strong acid, dissociates completely in polar solvents, making it an effective supporting electrolyte. americanelements.com

Application in Electrodeposition of Conductive Polymeric Films (e.g., Polypyrrole)

Sodium p-toluenesulfonate is widely used as a supporting electrolyte for the electrochemical synthesis (electrodeposition) of conductive polymer films, most notably polypyrrole (PPy). americanelements.com During the electropolymerization of the pyrrole (B145914) monomer, the electrolyte serves two critical functions:

Supporting Electrolyte : It carries the ionic current through the solution, which is necessary to sustain the electrochemical oxidation of the monomer at the electrode surface.

Dopant : The toluenesulfonate anions are incorporated into the growing polymer film to balance the positive charge that forms on the polypyrrole backbone during its oxidation.

This incorporation, or "doping," is crucial as it dictates the final electronic, morphological, and mechanical properties of the conductive polymer film. The size and nature of the dopant anion influence the polymer's structure; for example, large organic anions like toluenesulfonate can lead to more uniform, laminar film growth. The resulting PPy-tosylate films exhibit high conductivity and stability, making them suitable for applications in sensors, batteries, and corrosion protection. americanelements.com

Table 2: Role of Sodium p-Toluenesulfonate in Polypyrrole Electrodeposition

Parameter Role / Observation Impact on Polypyrrole Film
Function Supporting Electrolyte & Dopant Anion Enables polymerization and charge transport.
Anion Incorporation Balances positive charge on PPy backbone. Induces electrical conductivity.
Morphology Promotes laminar-type film growth. Affects surface texture and homogeneity.
Properties Enhances conductivity and stability. Suitable for electronic and electrochemical devices.

Impact on Electrochemical Reaction Efficiencies

While the subject of this article is this compound, the available scientific literature on electrochemical applications predominantly focuses on its isomer, sodium p-toluenesulfonate (pTS). This compound is frequently used as a supporting electrolyte and as a dopant or counter-ion in the synthesis of conductive polymers, which are crucial components in various electronic devices. americanelements.comacs.orgacs.orgstackexchange.com

In the field of organic electronics, pTS plays a significant role in the electrochemical polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT). acs.orgacs.org PEDOT is a highly conductive polymer used in applications like organic electrochemical transistors (OECTs). acs.orgrsc.org During electropolymerization, the p-toluenesulfonate anion acts as a counter-ion to stabilize the positive charges that form along the PEDOT polymer backbone, enabling the creation of a stable, conductive film. nih.gov

Research into OECTs fabricated with electrochemically polymerized PEDOT has shown that the choice of counter-ion, such as p-toluenesulfonate, directly influences the resulting film's properties and the device's performance. Studies comparing PEDOT films doped with pTS (PEDOT:pTS) to those doped with poly(styrenesulfonate) (PEDOT:PSS) have revealed key differences. For instance, PEDOT:pTS films have been observed to possess higher volumetric capacitances, a property attributed to their more rough and irregular surface morphologies. acs.orgacs.org This higher capacitance is a critical factor for the performance of OECTs.

Furthermore, derivatives of p-toluenesulfonate are being investigated as electrolyte additives to enhance battery performance. p-Toluenesulfonyl isocyanate (PTSI), for example, has been used as an additive in lithium-ion batteries. researchgate.net Research indicates that PTSI contributes to the formation of a stable solid electrolyte interphase (SEI) film on the surface of the graphite (B72142) electrode. researchgate.net This stable film can inhibit the reductive decomposition of the electrolyte, thereby improving the cycling capacity and lowering the impedance, especially at high current densities. researchgate.net

The table below summarizes findings on the electrochemical efficiency of PEDOT films synthesized with different counter-ions.

Counter-ionFilm MorphologyVolumetric CapacitanceElectrochemical Polymerization Efficiency (at ~1.5 g/cm³)Reference
p-toluenesulfonate (pTS) Rough, irregular surfaceHigher21.2% acs.orgacs.org
poly(styrenesulfonate) (PSS) Thicker, more bulky structureLower18.7% acs.orgacs.org

Development of Heterogeneous Sulfonate-Based Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to sustainable chemical production due to their ease of separation and potential for recyclability. kmchem.com Sulfonate-based materials, particularly those immobilized on solid supports, represent a significant class of solid acid catalysts.

A promising area of research is the design of solid acid catalysts using sulfonated carbon-silica composites. These materials are synthesized to be environmentally friendly, active, and reusable alternatives to traditional liquid acids. acs.org The synthesis process typically involves impregnating a mesoporous silica (B1680970) structure (like SBA-15 or KIT-6) with a carbon precursor, followed by carbonization and then sulfonation. acs.org

The resulting composite material retains the structural benefits of the parent silica, such as a high surface area and a large, ordered pore volume. acs.org The carbon layer within these pores provides a robust anchor for a high density of acidic functional groups, primarily sulfonic acid (-SO₃H) groups, but also carboxylic (-COOH) and hydroxyl (-OH) groups. acs.org This combination ensures that a large number of active catalytic sites are readily accessible to reactants. acs.org

These sulfonated composites have demonstrated superior intrinsic catalytic activity in reactions like the esterification of various acids when compared to commercial solid acids such as Amberlyst-15. acs.org The properties of these catalysts can be tuned by altering the synthesis conditions. For example, after sulfonation, the surface area and pore volume of the catalyst may decrease, suggesting the successful anchoring of functional groups has blocked some pores.

The following table details the physical properties of a sulfonated carbon catalyst before and after the optimization of the sulfonation process.

PropertyBefore Sulfonation OptimizationAfter Sulfonation OptimizationReference
Surface Area 484 m²/g217 m²/g nih.gov
Pore Volume 0.327 cm³/g0.164 cm³/g nih.gov

The effectiveness of heterogeneous catalysts is governed by surface reaction mechanisms. In these processes, reactant molecules first adsorb onto the catalyst's surface. kmchem.commdpi.com The reaction then occurs at active sites, followed by the desorption of the product molecules back into the bulk phase. kmchem.comcymitquimica.com The chemical composition, structure, and electronic properties of the surface's active sites are critical in determining the catalyst's activity and selectivity. cymitquimica.com

Studies have shown that these variables significantly influence the acid density of the final catalyst. For instance, increasing the sulfonation temperature generally increases glycerol (B35011) conversion in acetylation reactions up to an optimal point, beyond which the catalytic activity may decrease. nih.gov This peak in performance often correlates with the highest acid density achieved in the catalyst. nih.gov One study identified an optimal sulfonation temperature of 90 °C for its specific biomass-derived carbon catalyst. nih.gov Another found the optimal conditions for sulfonating crambe meal-derived carbon to be a temperature of 122 °C for 85 minutes with a 3:1 H₂SO₄:carbon ratio, which yielded a catalyst with an acid density of 2.19 mmol g⁻¹. acs.org

Understanding catalyst deactivation is also crucial for process optimization. For sulfonated carbon catalysts, deactivation can occur through mechanisms such as the formation of sulfonate esters on the catalyst surface or the physical blockage of pores by the accumulation of reactants and products.

The table below outlines key variables in the sulfonation process and their impact on catalyst properties.

Optimization VariableEffect on CatalystResearch FindingReference
Sulfonation Temperature Influences acid density and catalytic activity.An optimal temperature of 90 °C was found for an acetylation reaction, correlating with the highest acid density. nih.gov
H₂SO₄:Carbon Ratio Greatly influences the final acid density of the catalyst.An optimal ratio of 3:1 (v:w) contributed to an acid density of 2.19 mmol g⁻¹. acs.org
Sulfonation Time Affects the degree of sulfonation.An optimal time of 85 minutes was identified for maximizing acid density in a specific process. acs.org

Material Science and Engineering Research

Design and Application in Conductive Polymeric Materials

The sulfonate group in sodium toluenesulfonate (B8598656) makes it a valuable dopant for enhancing the properties of conductive polymers. Its incorporation into polymer matrices can significantly improve electrical conductivity and electrochemical performance.

Research has demonstrated the successful use of sodium p-toluenesulfonate as a doping agent in the synthesis of conductive biopolymer films. researchgate.net One area of study involves the electrochemical synthesis of polypyrrole (PPy) films doped with sulfonate anions. acs.org These materials are fabricated through methods like electrochemical polymerization, where the sulfonate anion is incorporated directly into the polymer structure. ajol.info

The characterization of these sulfonate-doped composites is crucial to understanding their structure and properties. A variety of analytical techniques are employed:

Infrared Spectroscopy (IR): This technique is used to confirm the successful incorporation of the sulfonate dopants into the polypyrrole structure. ajol.info

X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to investigate the surface composition of the doped polymers. Studies on polypyrrole doped with sulfonate anions show that XPS can quantify changes at the pyrrole (B145914) nitrogen and identify the presence of sulfur from the sulfonate groups, confirming the doping process. acs.orgresearchgate.net

Scanning Electron Microscopy (SEM): SEM analysis provides insights into the morphology of the prepared polymer films. ajol.info

Cyclic Voltammetry: This electrochemical technique is used to characterize the redox behavior of the doped polymer films. It has been observed that the type of dopant can influence the current response, suggesting that the mobility of the dopant anion in and out of the polymer surface plays a key role in its electrochemical properties. ajol.info

Studies on polypyrrole doped with p-toluenesulfonate (PPy/TSA) have shown that the doping process is essential for its conductivity. However, research also indicates that these films can undergo degradation, such as loss of conjugation, during undoping-redoping cycles (acid/base treatment), which can affect the material's long-term stability and performance. acs.org

Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. acs.org Conductive polymers are being investigated as suitable anode materials for SIBs, offering advantages over traditional graphite (B72142). acs.orgajol.info

In this context, p-toluenesulfonic acid-doped polypyrrole (p-TSA-PPy) has been synthesized and evaluated as a durable anode material. acs.orgajol.info The p-toluenesulfonate dopant plays a critical role by introducing sulfonate anions into the polymer, which helps to maintain and significantly increase the electrical conductivity of the polypyrrole. semanticscholar.org The conductivity of polypyrrole can be increased from approximately 10⁻⁶ S cm⁻¹ (undoped) to as high as 200 S cm⁻¹ when doped with p-toluenesulfonic acid. acs.org This enhanced conductivity facilitates the high-speed insertion and extraction of Na⁺ ions, which is crucial for battery performance. acs.org

The electrochemical performance of p-TSA-PPy anodes in sodium-ion batteries has shown remarkable rate capacities and cyclability at various temperatures. ajol.info

Electrochemical Performance of p-TSA-PPy Anode in Sodium-Ion Batteries at 25 °C ajol.info
C-RateNumber of CyclesDischarge Capacity (mAh g⁻¹)Long-Term Cyclability
10 C250185Maintained at 120.5 mAh g⁻¹ after 2000 cycles at 10 C
30 C250162
50 C250135

The material also demonstrates attractive electrochemical performance at different operating temperatures, retaining high capacity at both 0 °C and 50 °C. ajol.info

Interfacial Phenomena and Surfactant Science

Sodium toluenesulfonate is classified as a hydrotrope, a type of amphiphilic molecule that can significantly increase the aqueous solubility of poorly soluble compounds. This property is central to its role in interfacial science.

Hydrotropy is a solubilization phenomenon that has significant industrial applications, yet its molecular mechanism is still a subject of investigation. nih.govresearchgate.net For aromatic hydrotropes like sodium p-toluenesulfonate, two primary mechanisms have been proposed to explain their ability to solubilize hydrophobic substances. capes.gov.br

Proposed Hydrotropic Solubilization Mechanisms for Sodium p-Toluenesulfonate
MechanismDescriptionSupporting Evidence
Self-AggregationAbove a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules self-associate into organized assemblies or aggregates. researchgate.netacs.org These aggregates create a microenvironment, or niche, that can host hydrophobic molecules, thereby increasing their solubility in the bulk aqueous solution. nih.govresearchgate.netSurface tension measurements confirm that the hydrotropic effect occurs at concentrations where self-association begins. nih.govresearchgate.net Photon correlation spectroscopy has shown a significant reduction in surfactant micellar radius in the presence of hydrotrope aggregates. nih.govresearchgate.net
Alteration of Water StructureThe hydrotrope molecules are believed to alter the structure of water itself. This disruption of the typical hydrogen-bonding network of water may reduce its ability to expel the hydrophobic solute, thus contributing to its solubilization. nih.govresearchgate.netFluorescence probe studies indicate that at low concentrations, the hydrotrope dissolves in existing surfactant micelles, but above the MHC, it is present in the aqueous phase, suggesting an interaction with water structure. nih.govresearchgate.net

The interaction between sodium p-toluenesulfonate and other molecules, such as hydroxyacetophenones, is believed to be driven by interactions between their aromatic moieties. researchgate.net Unlike traditional surfactants, the aggregation of hydrotropes shows low cooperativity and is not strictly analogous to micelle formation. acs.org

The study of how molecules like sodium toluenesulfonate adsorb onto surfaces is fundamental to understanding their function in applications such as dispersion and catalysis. The Langmuir adsorption isotherm is a model used to describe the adsorption of a solute from a liquid solution onto a solid surface. wikipedia.org It assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical sites. wikipedia.orgresearchgate.net

Research on the adsorption of p-toluenesulfonic acid onto functionalized polymeric resins has shown that the experimental data can be well-fitted by the Langmuir isotherm model. researchgate.net This finding suggests a homogeneous monolayer adsorption process of p-toluenesulfonic acid onto the surface of the adsorbent. researchgate.net The essential characteristics of the Langmuir isotherm can be described by a dimensionless separation factor, RL, which indicates the nature of the adsorption.

Interpretation of Langmuir Isotherm Separation Factor (RL)
Value of RLType of Isotherm
RL > 1Unfavorable
RL = 1Linear
0 < RL < 1Favorable
RL = 0Irreversible

In studies involving diethanolamine-functionalized resins, the RL values for p-toluenesulfonic acid adsorption were found to be between 0 and 1, indicating that the adsorption is a favorable process. researchgate.net Furthermore, studies on graphene as an adsorbent have demonstrated a very high maximum adsorption capacity for p-toluenesulfonic acid, on the order of 1.43 g/g, which is among the highest values reported for nanomaterials. researchgate.net

Crystalline Material Development and Optoelectronic Applications

The toluenesulfonate anion is utilized as a component in the design and synthesis of advanced crystalline materials with specific optical properties. While detailed structural and application data on crystalline sodium m-toluenesulfonate itself is limited, research on more complex materials incorporating the toluenesulfonate moiety highlights its importance in the field of optoelectronics.

The toluenesulfonate group is often used as a counter-ion in the crystallization of organic compounds to create non-centrosymmetric structures, which are a prerequisite for second-order nonlinear optical (NLO) activity. An example is the p-Toluidine p-Toluenesulfonate (PTPT) single crystal, which has been grown and characterized for its NLO properties. researchgate.net These crystals are developed for applications in optoelectronics and photonics. The PTPT crystal exhibits excellent optical transparency in the visible and near-infrared regions and demonstrates high second-harmonic generation (SHG) efficiency, confirming its potential as an NLO material. researchgate.net The presence of the p-toluenesulfonate anion is integral to the formation of the crystalline lattice that gives rise to these desirable optical properties. researchgate.net

Furthermore, the toluenesulfonate group has been incorporated into polymers to study their optical characteristics. For instance, the linear optical properties of polydiacetylene para-toluene sulfonate (PDA-PTS) single crystal films have been investigated. elsevierpure.com These films show a very high linear absorption coefficient for light polarized parallel to the polymer chains, which is a key characteristic for applications in optical devices. elsevierpure.com The toluenesulfonate side groups influence the packing and electronic structure of the polymer backbone, thereby determining its optical response. Such materials are part of a broader class of sulfonated polymers being explored for electronic and optoelectronic applications, including their use as hole transport layers in solar cells and in organic electrochemical transistors. udel.eduacs.org

Influence on Crystal Nucleation and Growth Dynamics

Research into the specific influence of this compound on the nucleation and growth dynamics of inorganic and organic crystals is an area of ongoing investigation. Generally, aromatic sulfonates can act as crystal habit modifiers, influencing the morphology and size of crystals by selectively adsorbing to specific crystal faces. This preferential adsorption can inhibit or promote growth on certain crystallographic planes, leading to altered crystal shapes. The effectiveness of such modifiers is dependent on factors like the molecular structure of the additive, the nature of the crystallizing substance, and the crystallization conditions.

Structural and Optical Properties of Sulfonate-Containing Crystals

The incorporation of this compound into crystalline structures can significantly impact their structural and optical properties. As a counterion or a co-former in multi-component crystals, its size, shape, and charge distribution influence the resulting crystal packing and symmetry. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional arrangements, providing precise data on bond lengths, bond angles, and unit cell parameters. However, specific crystallographic data for crystals containing this compound are not readily found in common databases.

Advanced Separation and Adsorption Materials

Sorption Enhancement Studies with Aminated Polymers

The removal of aromatic sulfonates from aqueous solutions is a significant aspect of wastewater treatment, and the use of functionalized polymers as adsorbents has shown considerable promise. Research has demonstrated the effective sorption of aromatic sulfonates, including isomers of toluenesulfonate, onto aminated hyper-cross-linked polymers. The introduction of amino groups into a polymer matrix enhances its affinity for anionic species like sulfonates through electrostatic interactions.

In a relevant study, an aminated macroreticular resin exhibited enhanced sorption capacity for aromatic sulfonates. The mechanism of sorption is influenced by the solution's pH, which affects the degree of protonation of the amino groups on the resin. At lower pH values, the amino groups are more protonated, leading to stronger electrostatic attraction with the negatively charged sulfonate ions. Beyond electrostatic interactions, π-π interactions between the aromatic ring of the toluenesulfonate and the polymer matrix also play a crucial role in the adsorption process. The sorption process is often exothermic, and the isotherms can be described by models such as the Langmuir or Freundlich equations, providing insights into the nature of the adsorbent-adsorbate interactions.

Sorption Parameters for Aromatic Sulfonates on an Aminated Resin

Aromatic SulfonateSorption Capacity (mmol/g)Isotherm ModelKey Interactions
Sodium benzenesulfonateData not specifiedLangmuirElectrostatic, π-π interactions
Sodium p-toluenesulfonateData not specifiedLangmuirElectrostatic, π-π interactions, Hydrophobic
This compoundData not specifiedExpected to follow similar trendsElectrostatic, π-π interactions, Hydrophobic

Performance in Resin Particle Studies

Ion-exchange resins are widely used for the separation and purification of various compounds, including aromatic sulfonates. The performance of these resins is evaluated based on their ion-exchange capacity, selectivity, and kinetics. While specific studies focusing solely on the performance of this compound in resin particle studies are limited, research on related compounds provides valuable insights.

Factors Affecting Resin Performance for Aromatic Sulfonate Removal

ParameterInfluence on Performance
Resin Functional GroupDetermines the primary mechanism of interaction (e.g., ion exchange, adsorption).
Degree of Cross-linkingAffects the porosity and swelling of the resin, influencing diffusion rates.
Particle SizeSmaller particles generally offer faster kinetics but may lead to higher pressure drops in column operations.
Hydrophobicity of SulfonateCan enhance non-electrostatic interactions with the resin matrix.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a primary mechanism for the environmental removal of aromatic sulfonates. This process is driven by diverse microbial communities that utilize these compounds as sources of carbon, sulfur, and energy.

Other studies on aromatic sulfonates, such as linear alkylbenzene sulfonate (LAS) and 4-aminobenzenesulphonate, have demonstrated that their degradation can follow first-order kinetics, particularly at low to medium concentrations cusat.ac.inrsc.org. This suggests that the degradation rate is directly proportional to the concentration of the sulfonate.

Table 1: Monod Kinetic Coefficients for Aerobic Biodegradation of Benzene (B151609) and Toluene (B28343)

This table presents the Monod coefficients for the aerobic biodegradation of benzene and toluene by a microbial population from a sandy aquifer. These values illustrate the kinetic parameters that can be used to model the biodegradation of related aromatic compounds.

Compound Max. Specific Utilization Rate (k) (g-substrate/g-cells/day) Half-Saturation Constant (Ks) (mg/L) Specific First-Order Coefficient (k/Ks) (L/mg/day)
Benzene 8.3 12.2 0.68
Toluene 9.9 17.4 0.57

Data from Arvin et al. (1991) for a sandy aquifer microbial population. rsc.orgthermofisher.com

Specific bacterial genera have been identified as key players in the degradation of sulfonated aromatic compounds. Among the most prominent are Pseudomonas and Comamonas.

Pseudomonas : Various Pseudomonas strains have been isolated that can metabolize sulfonated aromatics. For example, a study on the degradation of 6-aminonaphthalene-2-sulfonic acid identified a mutualistic relationship between two different Pseudomonas strains that was necessary for the complete breakdown of the compound. One strain initiated the conversion of the parent molecule into 5-aminosalicylate, which was then fully degraded by the second strain.

Comamonas : Species within this genus are also efficient degraders of sulfonates. A strain of Comamonas sp. was isolated from activated sludge and demonstrated the ability to use naphthalene-2-sulfonic acid as its sole source of carbon ox.ac.uk. This strain was capable of completely degrading the compound within 33 hours, both in a mineral salt medium and in non-sterile tannery wastewater, highlighting its robustness and potential for bioremediation applications ox.ac.uk.

The microbial degradation of sulfonates is facilitated by specific enzymes that catalyze the cleavage of the stable carbon-sulfur (C-S) bond. The initial attack on the aromatic ring is often carried out by oxygenases. For example, the degradation of tetrachloroethylene by Pseudomonas stutzeri OX1 is a result of the expression of toluene-o-xylene monooxygenase.

In Comamonas testosteroni KF-1, a two-enzyme system is involved in the breakdown of sulfophenylcarboxylates, which are metabolites of linear alkylbenzene sulfonate (LAS) surfactants. This system includes a 4-sulfoacetophenone Baeyer-Villiger monooxygenase and a 4-sulfophenylacetate esterase. These enzymes work sequentially to convert 4-sulfoacetophenone to 4-sulfophenol and acetate. The genes for these enzymes were found to be inducibly transcribed during growth on the sulfonate substrate.

The cleavage of the sulfonate C-S bond can proceed through various oxygen-dependent and oxygen-independent mechanisms. In anaerobic environments, sulfonate degradation can be catalyzed by glycyl radical enzymes (GREs), which utilize O2-sensitive free radical chemistry.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of sodium m-toluenesulfonate in the environment. These mechanisms include reactions initiated by light (photolysis) and reactions with water (hydrolysis).

Aromatic sulfonates can undergo degradation when exposed to light, particularly through photo-oxidation processes involving highly reactive species like hydroxyl radicals (•OH). In an electro-Fenton (FEEF) system, a type of advanced oxidation process, p-toluenesulfonic acid (PTSA) is effectively degraded. The proposed degradation pathway involves the attack of hydroxyl radicals at three primary sites.

Oxidation of the Methyl Group : The hydrogen on the methyl group is attacked, leading to the sequential formation of 4-sulfobenzyl alcohol, 4-sulfobenzaldehyde, and ultimately 4-sulfobenzoate.

Hydroxylation of the Aromatic Ring : Hydroxyl radicals can add to the aromatic ring, creating hydroxylated intermediates.

Desulfonation : The sulfonic acid group can be replaced by a hydroxyl group.

Studies on the sonochemical degradation of the related compound benzenesulfonic acid (BSA) also show that the reaction is driven by hydroxyl radicals, leading to the formation of mono- and di-hydroxylated BSA derivatives as key initial products ox.ac.uk. Similarly, the photooxidation of other sulfur-containing aromatic compounds, such as benzothiophenes, results in the formation of sulfobenzoic acid via oxidation of the alkyl side chains and ring opening.

Table 2: Identified Intermediates in the Electro-Fenton Degradation of p-Toluenesulfonic Acid This table lists the primary intermediates formed during the degradation of p-toluenesulfonic acid (PTSA) via an advanced oxidation process, illustrating the step-wise oxidation of the methyl group.

Intermediate Compound Chemical Formula Pathway Step
4-Sulfobenzyl alcohol C₇H₈O₄S Initial oxidation of methyl group
4-Sulfobenzaldehyde C₇H₆O₄S Oxidation of alcohol
4-Sulfobenzoate C₇H₅O₅S⁻ Oxidation of aldehyde

Data derived from the degradation pathways described for PTSA in an FEEF system.

The carbon-sulfur bond in aromatic sulfonates is generally stable to hydrolysis under neutral and acidic conditions at ambient temperatures. However, the stability can be influenced by pH and temperature. The hydrolysis of aromatic sulfonic acids is known to be affected by the acidity of the aqueous solution.

Under alkaline conditions, particularly at elevated temperatures, hydrolysis can occur. The alkaline hydrolysis of aryl benzenesulfonates has been studied extensively and can proceed through either a concerted or a stepwise addition-elimination mechanism involving a pentavalent intermediate. The favored mechanism can depend on the nature of the leaving group. For sodium p-toluenesulfonate, heating the salt in the presence of a strong base results in desulfonation, yielding p-cresol after acidification. This indicates that while hydrolytically stable under many environmental conditions, sodium toluenesulfonate (B8598656) can be degraded under specific high pH and high-temperature scenarios. The solubility of sodium p-toluenesulfonate is also dependent on the composition of the aqueous solution, decreasing in the presence of high concentrations of sulfuric acid or sodium hydroxide (B78521).

Environmental Distribution and Transport Modeling

Predictive modeling is a critical tool for estimating the environmental distribution of chemical compounds. Fugacity models, in particular, offer a framework for assessing how a substance like this compound partitions between different environmental compartments, such as air, water, soil, and sediment. Fugacity, a concept analogous to partial pressure, represents the 'escaping tendency' of a chemical from a particular phase. When the fugacities of a compound in adjacent compartments are equal, the system is at equilibrium.

Fugacity models are typically categorized into different levels of complexity:

Level I: This is the simplest model, calculating the equilibrium distribution of a fixed quantity of a chemical in a closed environment. It assumes no degrading reactions or transport processes and is primarily used for initial hazard identification based on a compound's physicochemical properties. kmchem.com

Level II: This model describes a steady-state condition where a constant discharge of a chemical is balanced by degradation and advection (outflow). While it accounts for loss processes, it still assumes equilibrium between environmental compartments. kmchem.com

Level III: Offering a more realistic scenario, this model also describes a steady-state system with continuous discharge. However, it does not assume equilibrium between compartments. kmchem.com Instead, it calculates rates of intermedia transport (e.g., deposition from air to water, soil runoff), providing a more dynamic picture of where the chemical is likely to accumulate. kmchem.com

To apply a fugacity model to this compound, key physicochemical properties are required. Due to the limited availability of specific data for the meta isomer, properties for the closely related sodium p-toluenesulfonate are often used as a reasonable surrogate. As an organic salt, it has very low vapor pressure, high water solubility, and a low octanol-water partition coefficient (LogP), indicating it is hydrophilic. kmchem.comchemicalbook.comwikipedia.org

Based on these properties, a Level III fugacity model would predict the following environmental distribution for this compound:

Air: Due to its extremely low vapor pressure (<1 hPa at 20°C), the concentration in the air compartment would be negligible. chemicalbook.com

Water: Its high water solubility (e.g., 670 g/L at 20°C for the para isomer) means it will predominantly reside in the water compartment if released into an aquatic environment. kmchem.com

Soil and Sediment: The low octanol-water partition coefficient (LogP of 0.07 at 20°C for the para isomer) suggests a low tendency to adsorb to organic matter in soil and sediment. chemicalbook.com Therefore, while some partitioning to these compartments will occur, it is less likely to accumulate to high concentrations compared to hydrophobic compounds. It will primarily be transported with water movement.

The following table outlines the conceptual inputs and predicted outputs for a fugacity model applied to sodium toluenesulfonate.

Table 1: Conceptual Fugacity Model Parameters and Predicted Distribution for Sodium Toluenesulfonate

Parameter TypeParameterTypical Value (using p-isomer as proxy)Implication for Environmental Distribution
Physicochemical Properties (Inputs) Vapor Pressure&lt;1 hPa at 20°C chemicalbook.comLow fugacity in air; minimal presence in the atmosphere.
Water Solubility670 g/L at 20°C kmchem.comHigh fugacity in water; compound partitions preferentially into the aqueous phase.
Octanol-Water Partition Coefficient (LogP)0.07 at 20°C chemicalbook.comLow fugacity in organic-rich phases; limited adsorption to soil organic carbon and sediment.
Model Predictions (Outputs) Distribution in AirVery LowNegligible transport through the atmosphere.
Distribution in WaterHighThe primary reservoir for the compound in the environment.
Distribution in SoilLow to ModerateMainly present in soil pore water; low adsorption to solid particles.
Distribution in SedimentLow to ModeratePartitioning from the water column to sediment is limited.

Remediation Technologies for Sulfonate-Contaminated Systems

Catalytic ozonation is an Advanced Oxidation Process (AOP) that has demonstrated effectiveness in degrading persistent organic pollutants, such as sulfonates, in aqueous solutions. wikipedia.orgaccessengineeringlibrary.com This technology enhances the standard ozonation process by introducing a catalyst, which accelerates the decomposition of ozone to generate highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. wikipedia.org

The degradation of sodium toluenesulfonate using catalytic ozonation has been investigated using various catalysts. Studies on the similar isomer, sodium p-toluenesulfonate, provide significant insight into the process. For instance, the use of cobalt-iron (CoFe) oxides as catalysts has been shown to be effective. wikipedia.org The mechanism involves the catalyst's surface, where enriched oxygen vacancies act as active sites for ozone adsorption. wikipedia.org This interaction facilitates the generation of hydroxyl radicals, which are the primary species responsible for the degradation of the sulfonate compound. wikipedia.org

The efficiency of catalytic ozonation is influenced by several key operational parameters:

Catalyst Type and Dosage: Different materials, including metal oxides (e.g., CoFe oxides), zeolites, and graphene-based materials, have been employed as catalysts. chemicalbook.comwikipedia.orgscbt.com The dosage of the catalyst is crucial; an optimal concentration is required to maximize the number of active sites available for ozone decomposition without incurring unnecessary costs.

Ozone Concentration: Higher ozone concentrations can increase the degradation rate, but only up to a point where the active sites on the catalyst surface become saturated. researchgate.net

pH of the Solution: The pH level of the water can significantly impact the reaction. For some catalytic systems, higher pH values promote the decomposition of ozone into hydroxyl radicals, thereby enhancing the degradation rate of the target pollutant. nist.gov

Research has shown that this process can achieve high removal efficiencies for aromatic sulfonates. In one study, the removal of sodium p-toluenesulfonate by catalytic ozonation with two different cobalt-iron compounds showed a difference in efficiency of about 12%, highlighting the importance of catalyst preparation and surface characteristics. wikipedia.org The catalyst prepared by co-precipitation/calcination (CPO) was found to be richer in oxygen vacancies and generated more hydroxyl radicals, leading to higher degradation efficiency. wikipedia.org

The following table summarizes findings from studies on the catalytic ozonation of toluenesulfonate and related compounds, illustrating the variety of catalysts and conditions employed.

Table 2: Research Findings on Catalytic Ozonation for Sulfonate Degradation

Target PollutantCatalyst UsedKey Findings and Optimal ConditionsReference
Sodium p-toluenesulfonateCoFe oxides (prepared by co-precipitation/calcination)The catalyst's surface is rich in oxygen vacancies, which serve as active sites for ozone adsorption and enhance hydroxyl radical formation. Optimal conditions are influenced by initial pH, catalyst dosage, and ozone concentration. wikipedia.org
TolueneAcidic Transformed Natural ZeoliteOzone adsorbs and decomposes at Lewis acid sites on the zeolite surface. Intermediates identified include formic acid, acetaldehyde, benzoic acid, and benzaldehyde. chemicalbook.com
Various Organic PollutantsGraphene-Based MaterialsGraphene-based nanocomposites (e.g., with MnO₂, Fe₃O₄, TiO₂) have proven effective for catalytic ozonation, though adsorption of the pollutant onto the catalyst is generally considered a minor contributor to removal. scbt.com
Nitro phenolsHomogeneous (Co²⁺ ions) and Heterogeneous (Granular Activated Carbon - GAC)Co²⁺ ions and GAC significantly increased the rate of ozonation. With GAC, initial rapid adsorption was followed by catalytic oxidation on the carbon surface. accessengineeringlibrary.com

Advanced Analytical Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of sodium m-toluenesulfonate by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a characteristic fingerprint based on the vibrations of its functional groups and aromatic ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits distinct absorption bands corresponding to specific molecular vibrations. Key characteristic peaks include those arising from the sulfonate group (SO₃⁻), the aromatic ring, and the methyl group. The strong and broad bands associated with the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group are particularly prominent, typically appearing in the regions of 1000-1100 cm⁻¹ and 1170-1250 cm⁻¹, respectively. researchgate.netresearchgate.net Vibrations related to the C-H bonds of the aromatic ring and the methyl group, as well as ring breathing modes, also contribute to the unique IR spectrum of the compound. researchgate.net Quantum chemical studies have been employed to confirm the assignment of vibrational bands, with theoretical calculations showing good agreement with experimental data for the symmetric and antisymmetric SO₃ bending and stretching modes. sigmaaldrich.comnih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is also characterized by bands corresponding to the vibrations of the sulfonate group and the substituted benzene (B151609) ring. researchgate.net Studies on similar aromatic sulfonates, like p-toluenesulfonate, have utilized Raman spectroscopy to investigate solute-solvent interactions in solutions, for instance with dimethylsulfoxide (DMSO). researchgate.net Such analyses can provide insights into hydrogen bonding and other intermolecular forces. researchgate.net

Table 1: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Asymmetric SO₃ Stretch1170 - 1250
Symmetric SO₃ Stretch1000 - 1100
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2850 - 3000
Aromatic Ring Breathing~800
SO₃ Bending500 - 700
C-H Out-of-plane Bending800 - 960

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is relatively simple and highly informative. It typically displays signals corresponding to the aromatic protons and the methyl group protons. Due to the meta-substitution pattern, the aromatic region will show a complex splitting pattern for the four protons on the benzene ring. The methyl group protons will appear as a singlet, typically in the upfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfonate group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are observed for the methyl carbon, the four different aromatic carbons (due to the meta-substitution), and the carbon atom directly attached to the sulfonate group. The chemical shifts in ¹³C NMR are also sensitive to the electronic effects of the substituents on the aromatic ring. ucla.edu Compilations of NMR data for various compounds, including solvents and common impurities, are available to aid in the interpretation of spectra. illinois.edusigmaaldrich.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupExpected Chemical Shift (ppm)Multiplicity
¹HAromatic Protons7.0 - 8.0Multiplet
¹HMethyl Protons~2.4Singlet
¹³CAromatic Carbons120 - 150-
¹³CMethyl Carbon~21-

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used. ucla.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS):

In a typical mass spectrum of this compound, the molecular ion peak may be observed, although it can be prone to fragmentation. The fragmentation of aromatic sulfonates often involves the loss of sulfur dioxide (SO₂). aaqr.org The resulting fragmentation pattern provides a characteristic fingerprint that can be used for identification.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion and then inducing further fragmentation. This technique is particularly useful for distinguishing between isomers and for the analysis of complex mixtures. For toluenesulfonate (B8598656) derivatives, GC-MS/MS methods have been developed for the trace determination of related compounds, demonstrating high sensitivity and selectivity. researchgate.net The fragmentation patterns observed in MS/MS can help to confirm the connectivity of the atoms within the molecule. libretexts.orgslideshare.netwikipedia.org

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
171[C₇H₇SO₃]⁻
155[C₇H₇O₂S]⁻
107[C₇H₇O]⁻
91[C₇H₇]⁺

Note: The observed fragments can vary depending on the ionization technique and the energy applied.

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to the π → π* transitions within the aromatic ring. The position and intensity of the absorption maxima can be influenced by the substituents on the ring. While sodium p-toluenesulfonate and sodium p-toluenesulfinate have very similar UV absorption curves, a specific wavelength (282 nm) can be used to differentiate and quantify the sulfinate in the presence of the sulfonate, as the sulfonate shows no absorption at this wavelength. google.com

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying species that have unpaired electrons, such as radicals. While this compound itself is not a radical, EPR can be employed to study radical intermediates that may be formed during chemical reactions involving this compound. For instance, in studies of the oxidative degradation of related phenyl sulfonates, EPR spectroscopy, often in conjunction with spin trapping agents like DMPO, has been used to detect and identify transient radical species such as sulfonyl radicals (•SO₃⁻) and aryl radicals. nih.govacs.org This technique is crucial for understanding reaction mechanisms and degradation pathways. rsc.orgrsc.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC with UV detection is a common approach. jocpr.comnih.gov The separation is typically achieved on a C18 or similar column, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.com HPLC methods have been developed for the quantification of related toluenesulfonic acid and its esters in various drug substances. jocpr.comnih.gov These methods are validated for specificity, linearity, accuracy, and precision to ensure reliable results. nih.gov

Ion Chromatography (IC) is another powerful technique for the determination of ionic species like toluenesulfonate. Anion-exchange chromatography with suppressed conductivity detection can be used for the selective and sensitive quantification of toluenesulfonate in various samples, including water-insoluble drugs. thermofisher.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of ionic and non-volatile compounds like this compound. However, derivatization techniques can be employed to convert the analyte into a more volatile form. For instance, toluenesulfonic acids can be converted to their corresponding ethyl esters, which can then be analyzed by GC. researchgate.net GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers high sensitivity and specificity for the analysis of volatile derivatives and related impurities. researchgate.netexpec-tech.comshimadzu.com

Table 4: Typical Chromatographic Methods for the Analysis of Toluenesulfonates

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLCC18 (Reversed-Phase)Acetonitrile/Water with bufferUVQuantification in drug substances
ICAnion-Exchange ResinAqueous carbonate/bicarbonateSuppressed ConductivityDetermination in aqueous and non-aqueous samples
GC (after derivatization)OV-210 or polyphenyl etherHeliumFID, MS, MS/MSIsomer distribution and trace impurity analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Trace Impurity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of sodium toluenesulfonate and quantifying trace-level impurities. nih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly effective for separating the parent compound from related substances and potential genotoxic impurities (PGIs) like methyl or ethyl esters of p-toluenesulfonic acid. jocpr.comnih.gov

The separation is typically achieved on an octadecylsilane (B103800) (ODS) column, such as an Inertsil ODS-3V. jocpr.comnih.gov A gradient elution method often employs a mobile phase consisting of an aqueous component, like a dilute acid (e.g., 0.1-0.2% orthophosphoric acid), and an organic modifier, most commonly acetonitrile. jocpr.comnih.gov Detection is typically performed using an ultraviolet (UV) detector, with a monitoring wavelength set around 220-225 nm, where the aromatic ring exhibits strong absorbance. jocpr.comnih.gov

The sensitivity of HPLC methods allows for the detection and quantification of impurities at parts-per-million (ppm) levels. nih.gov Method validation according to regulatory guidelines demonstrates specificity, linearity, accuracy, and precision. jocpr.com For instance, in the analysis of related p-toluenesulfonate esters, limits of detection (LOD) and quantification (LOQ) have been reported to be as low as 0.15 ppm and 0.5 ppm, respectively. nih.gov This level of sensitivity is crucial for controlling genotoxic impurities to within the Threshold of Toxicological Concern (TTC). nih.gov

ParameterConditionSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) jocpr.com
Column Inertsil ODS-3V (250 x 4.6 mm), 5 µm particle size jocpr.comnih.gov
Mobile Phase A: 0.1-0.2% Orthophosphoric acid in waterB: Acetonitrile jocpr.comnih.gov
Elution Mode Gradient jocpr.com
Flow Rate 1.5 - 2.0 mL/min jocpr.comnih.gov
Column Temperature 25 - 27 °C jocpr.comnih.gov
Detection UV at 220-225 nm jocpr.comnih.gov
LOD (for related esters) 0.15 ppm (0.009 µg/mL) nih.gov
LOQ (for related esters) 0.5 ppm (0.03 µg/mL) nih.gov

Gas Chromatography (GC) for Isomeric Composition Analysis of Sulfonic Acids

Gas Chromatography (GC) is a powerful method for determining the isomeric distribution (ortho-, meta-, para-) in toluenesulfonic acid samples. researchgate.net Due to the low volatility of sulfonic acids, a derivatization step is required before GC analysis. researchgate.net The acids are commonly converted into more volatile esters, such as ethyl toluenesulfonates, by reacting them with a reagent like triethyl orthoformate. researchgate.net This reaction mixture can often be injected directly into the gas chromatograph without extensive purification. researchgate.net

The separation of the resulting isomeric esters is best achieved on capillary columns with specific stationary phases. researchgate.net Polarity is key, and phases such as OV-210 or polyphenyl ether (6 rings) have been shown to provide effective separation of the isomers. researchgate.net When coupled with a mass spectrometer (GC-MS), the technique not only separates the isomers but also provides definitive identification based on their mass spectra and fragmentation patterns. expec-tech.comresearchgate.net The temperature program is optimized to ensure baseline separation of the isomer peaks within a reasonable analysis time. shimadzu.com

ParameterConditionSource(s)
Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netexpec-tech.com
Derivatization Conversion to ethyl esters using triethyl orthoformate researchgate.net
Column (Stationary Phase) OV-210 or Polyphenyl ether (6 rings); Rtx-200 researchgate.netshimadzu.com
Column Dimensions 30 m x 0.25 mm I.D., df=0.25 µm (example) shimadzu.com
Injection Temperature 280 °C (example for related esters) shimadzu.com
Oven Program 70°C (2 min) → (15°C/min) → 320°C (3 min) (example for related esters) shimadzu.com
Carrier Gas Helium shimadzu.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net

Ion Chromatography for Sulfonate Ion Detection

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. wikipedia.org It is an ideal method for the direct detection and measurement of the toluenesulfonate anion in various matrices, particularly aqueous samples. diduco.comnih.gov The technique utilizes an ion-exchange column as the stationary phase to separate anions based on their affinity for the resin. wikipedia.org

For sulfonate analysis, an anion-exchange column is used. nih.gov The mobile phase, or eluent, is typically an aqueous solution of sodium hydroxide (B78521) or a sodium carbonate/bicarbonate buffer. nih.govthermofisher.com A key component of modern IC systems is a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions detected by a conductivity detector. diduco.comnih.gov This setup allows for sensitive and reliable quantification of sulfonate ions. diduco.com The method can be tailored to separate various sulfonic acids simultaneously through gradient elution, adjusting the eluent concentration during the run. nih.gov IC has been successfully applied to determine p-toluenesulfonic acid in water samples with detection limits in the micromolar range. nih.gov

Electrochemical Characterization Methods

Electrochemical methods provide valuable insights into the redox properties of a system and the electrical characteristics of materials incorporating this compound.

Cyclic Voltammetry (CV) for Redox Behavior and System Characterization

Cyclic Voltammetry (CV) is an electroanalytical technique used to study the electrochemical properties of a species in solution. wikipedia.org The method involves linearly scanning the potential of a working electrode and measuring the resulting current. wikipedia.org In the context of this compound, the toluenesulfonate anion is generally considered electrochemically inert within the typical potential windows of common solvents. It does not undergo facile oxidation or reduction processes.

Due to this electrochemical stability, sodium toluenesulfonate, like other alkali metal sulfonates, is primarily used as a supporting electrolyte. researchgate.net A supporting electrolyte is essential in electrochemical experiments to provide conductivity to the solution and to minimize the migration of the electroactive analyte in the electric field. edaq.com When characterizing a different analyte, the presence of sodium toluenesulfonate ensures that the measured current is due to the redox reactions of the target species, not the bulk solution or the electrolyte itself. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Electrical Properties of Materials

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces. researchgate.net It measures the impedance of a system over a range of frequencies, allowing for the modeling of its electrical behavior in terms of equivalent circuits composed of resistors, capacitors, and other electrical elements. mdpi.com

While EIS is not typically performed on this compound in isolation, it is used to characterize materials in which the toluenesulfonate ion plays a critical structural or functional role. acs.org For example, sodium p-toluenesulfonate (pTS) has been used as a counterion (dopant) during the electrochemical polymerization of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). acs.org EIS is then used to analyze the resulting PEDOT:pTS films to understand their ionic and electronic charge transport properties. acs.org By analyzing the impedance spectra of these films, researchers can determine key parameters such as charge transfer resistance and double-layer capacitance, providing insights into how the incorporated sulfonate ion influences the material's performance in devices like organic electrochemical transistors. acs.org

X-ray Diffraction and Crystallography

While specific crystallographic data for the meta-isomer was not found, the structure of the closely related sodium p-toluenesulfonate provides a representative example of this class of compounds. evitachem.com X-ray crystallography reveals an ionic structure composed of sodium cations (Na⁺) and p-toluenesulfonate anions ([CH₃C₆H₄SO₃]⁻). evitachem.com The sodium ion is electrostatically coordinated to oxygen atoms of the sulfonate groups. evitachem.com The analysis of sodium p-toluenesulfinate tetrahydrate, a related compound, shows the sodium cation coordinated by six water molecules, forming a polymeric chain structure. researchgate.net Such detailed structural information is vital for understanding the physical properties of the material and for rational drug design when the sulfonate is used as a counterion.

ParameterValue (for Sodium p-toluenesulfinate tetrahydrate)Source(s)
Chemical Formula Na⁺·C₇H₇O₂S⁻·4H₂O researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Unit Cell a (Å) 14.1205 (7) researchgate.net
Unit Cell b (Å) 6.3262 (3) researchgate.net
Unit Cell c (Å) 13.2798 (7) researchgate.net
Unit Cell β (°) 93.649 (2) researchgate.net
Volume (ų) 1182.23 (10) researchgate.net
Temperature (K) 200 researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced.

This powerful analytical tool would provide the absolute configuration of the molecule, including precise bond lengths, bond angles, and torsion angles. Furthermore, SCXRD reveals the crystal system, space group, and unit cell dimensions, offering a complete picture of the crystal packing and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that are present in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (example)
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
α (°) 90
β (°) 90-110
γ (°) 90
Volume (ų) 1500-3000

Note: The data in this table is hypothetical and represents typical ranges for organic salts. Actual values would need to be determined experimentally.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structural properties of a polycrystalline sample. In this method, a powdered sample of this compound is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid's atomic structure.

The primary application of PXRD is to identify the crystalline form of this compound and to assess its purity. Each crystalline phase produces a characteristic diffraction pattern, allowing for the detection of any polymorphic forms or impurities. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Detailed experimental powder X-ray diffraction data for this compound is not prominently featured in the available scientific literature. A typical PXRD pattern would display a series of peaks at specific 2θ angles, which could be indexed to determine the crystal lattice parameters.

Table 2: Representative Powder X-ray Diffraction Peak List (Hypothetical)

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
25.6 3.48 70

Note: This table presents a hypothetical set of PXRD data for illustrative purposes. The actual peak positions and intensities would be determined experimentally.

Surface and Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface topography and morphology of solid materials at high magnifications. An SEM analysis of this compound would involve scanning the surface of its crystals with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that can be used to generate detailed images of the surface.

Table 3: Morphological Features of this compound (Hypothetical)

Feature Description
Crystal Habit Prismatic or plate-like crystals
Crystal Size 10-100 µm
Surface Texture Smooth facets with some step-growth features

Note: The morphological descriptions are based on general expectations for crystalline organic salts and would require experimental confirmation via SEM.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. These calculations can predict molecular geometries, reaction energies, and spectroscopic properties, providing a detailed picture of chemical processes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying reaction mechanisms by calculating the potential energy surface of a reaction, which allows for the identification of transition states and the determination of activation energies. aps.org While specific DFT studies on the reaction mechanisms of sodium m-toluenesulfonate are not abundant in the literature, the application of DFT to similar aromatic systems provides a framework for understanding its potential reactivity.

For instance, DFT has been employed to study the degradation of toluene (B28343), a precursor to toluenesulfonates. mdpi.com Such studies elucidate reaction pathways, including oxidation and ring-opening mechanisms, by calculating the energies of intermediates and transition states. mdpi.com Similarly, DFT calculations have been used to investigate the chloride-chloride exchange reaction in arenesulfonyl chlorides, revealing that the reaction proceeds via an SN2 mechanism. semanticscholar.org These examples demonstrate that DFT could be applied to this compound to explore various reactions, such as desulfonation or further electrophilic substitution, by modeling the interaction with reagents and mapping the energetic landscape of the reaction pathway.

Theoretical studies on toluenium isomers, which are intermediates in electrophilic aromatic substitution reactions of toluene, have also been conducted using DFT. nih.gov These studies provide insights into the stability and electronic properties of the carbocation intermediates that would be involved in reactions of toluenesulfonates. nih.gov By applying these computational techniques to this compound, a deeper understanding of its reaction mechanisms could be achieved.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread across the entire molecule. scilit.comlibretexts.org This theory is fundamental to understanding a molecule's chemical and physical properties. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as these frontier orbitals govern the molecule's reactivity.

The electronic structure of this compound can be conceptualized by considering the combination of the atomic orbitals of its constituent atoms to form a set of molecular orbitals with distinct energy levels. libretexts.org The application of computational methods would allow for the visualization of these orbitals and the quantification of their energies, providing a theoretical basis for its observed chemical behavior.

Molecular Modeling and Simulation

Molecular modeling and simulation are computational techniques used to study the behavior of molecules and molecular systems. These methods can predict the interactions between molecules, their aggregation behavior, and their thermodynamic properties in solution.

This compound is known to exhibit hydrotropic properties, meaning it can enhance the solubility of poorly water-soluble compounds. Molecular dynamics (MD) simulations are a powerful tool for investigating the mechanism of hydrotropy at the molecular level. Although specific MD studies on this compound are scarce, research on its isomer, sodium p-toluenesulfonate, and other hydrotropes like sodium cumene (B47948) sulfonate, provides significant insights into the underlying processes. nih.govnih.gov

These simulations reveal that hydrotropes self-aggregate in aqueous solutions above a certain concentration, known as the minimum hydrotrope concentration (MHC). nih.govresearchgate.net This aggregation is driven by hydrophobic interactions between the nonpolar parts of the hydrotrope molecules (the toluene ring in this case). nih.gov The aggregates formed are typically smaller and less organized than surfactant micelles. researchgate.net The mechanism of solubilization is believed to involve the partitioning of the insoluble solute into these hydrotrope aggregates. nih.govresearchgate.net

Computational studies can model these interactions and predict the structure and size of the aggregates. For sodium p-toluenesulfonate, it has been suggested that the hydrotropic effect is related to alterations in the water structure and the formation of aggregates that provide a suitable environment for the solute. nih.gov Similar molecular modeling approaches for this compound would help in understanding the specific nature of its aggregates and its interactions with various solutes, thereby enabling the prediction of its efficiency as a hydrotrope.

Interactive Data Table: Comparison of Hydrotropic Properties
HydrotropeSoluteMethod of InvestigationKey Findings
Sodium p-toluenesulfonateNonionic SurfactantSurface Tension, Photon Correlation SpectroscopyHydrotropic effect occurs at concentrations where self-association is observed. nih.gov
Sodium Cumene SulfonateGriseofulvinMolecular Dynamics SimulationsSelf-aggregation of hydrotrope molecules facilitates solubilization. researchgate.net
Sodium Toluenesulfonate (B8598656)Block CopolymersSolubility TestsIncreased solubility of copolymers in the presence of the hydrotrope. researchgate.net

Thermodynamic models are essential for predicting the solubility and phase behavior of chemical compounds in various solvents, which is crucial for process design and optimization. The electrolyte Non-Random Two-Liquid (e-NRTL) model is a widely used thermodynamic model for correlating and predicting the properties of solutions containing electrolytes. researchgate.netmdpi.com

For a system containing this compound, the e-NRTL model could be used to predict its solubility in single or mixed solvents as a function of temperature. This would require experimental solubility data to regress the necessary model parameters. The successful application of the NRTL model to correlate the solubility of p-toluenesulfonamide (B41071) in various solvents suggests that a similar approach would be effective for this compound. researchgate.net Thermodynamic modeling provides a powerful tool for the design of crystallization and separation processes involving this compound. dntb.gov.ua

Kinetic Modeling and Reaction Pathway Analysis

Kinetic modeling is used to describe the rates of chemical reactions and to understand the underlying reaction pathways. A kinetic model consists of a set of rate equations that describe how the concentrations of reactants, intermediates, and products change over time.

The sulfonation of toluene to produce toluenesulfonic acids is a classic example of an electrophilic aromatic substitution reaction for which kinetic studies have been performed. researchgate.netbyu.edu These studies have shown that the reaction is typically first order with respect to the aromatic compound. researchgate.net The isomer distribution (ortho, meta, para) is highly dependent on the reaction conditions, such as temperature and the concentration of sulfuric acid. researchgate.netstackexchange.com At room temperature, the ortho and para isomers are the kinetically favored products, while at higher temperatures, the thermodynamically more stable meta isomer is predominantly formed. stackexchange.com

Kinetic models for the sulfonation of toluene can be developed by proposing a reaction network that includes the main sulfonation reactions as well as potential side reactions and isomerizations. researchgate.netutwente.nl Rate laws are then formulated for each reaction, and the kinetic parameters (rate constants and activation energies) are determined by fitting the model to experimental data. researchgate.net While these studies focus on the synthesis of toluenesulfonic acids, the principles of kinetic modeling can be applied to any reaction involving this compound. For example, a kinetic model could be developed for its desulfonation or its use as a catalyst in other reactions. Such a model would be invaluable for reactor design and process optimization.

Interactive Data Table: Isomer Distribution in Toluene Sulfonation
Reaction ConditionOrtho-isomer (%)Meta-isomer (%)Para-isomer (%)Reference
82.3 wt-% H₂SO₄ at 25.0°C32.02.965.1 researchgate.net
SO₃ in refluxing SO₂5.69.784.8 byu.edu
conc. H₂SO₄ at 150-200°C-~95- stackexchange.com

Structure-Activity Relationship (SAR) and Design Principles for New Sulfonate Derivatives

The molecular architecture of this compound, a key aromatic sulfonate, plays a crucial role in defining its physicochemical properties and functional efficacy, particularly in its applications as a hydrotrope and surfactant. The strategic modification of its structure offers a pathway to designing novel sulfonate derivatives with enhanced performance characteristics. The relationship between the structure of such compounds and their activity is a subject of ongoing theoretical and computational investigation.

The fundamental structure of an aromatic sulfonate consists of a hydrophobic aromatic ring and a hydrophilic sulfonate group. In the case of this compound, a methyl group is attached to the benzene (B151609) ring at the meta position relative to the sulfonate group. This arrangement of hydrophobic and hydrophilic moieties is central to its function.

Influence of Alkyl Group Substitution

The nature and positioning of alkyl substituents on the benzene ring are primary determinants of the activity of sulfonate derivatives. Key parameters influenced by these modifications include the critical micelle concentration (CMC), surface tension, and hydrotropic ability.

Alkyl Chain Length: Generally, an increase in the length of the alkyl chain enhances the hydrophobicity of the molecule. This typically leads to a lower CMC, meaning that the surfactant molecules will aggregate to form micelles at lower concentrations. For instance, studies on alkylbenzenesulfonates have shown that longer alkyl chains result in greater surface activity. nih.gov

Positional Isomerism: The location of the alkyl group on the aromatic ring significantly impacts the molecule's properties. For sodium toluenesulfonate, the methyl group can be in the ortho, meta, or para position. This positioning affects the molecule's geometry and its ability to interact with other molecules and surfaces. While specific comparative studies on the hydrotropic efficiency of the three isomers of sodium toluenesulfonate are not extensively detailed in the available research, studies on analogous compounds like sodium xylenesulfonate demonstrate the importance of methyl group positioning for hydrotropic action. nih.govresearchgate.net

Branching of the Alkyl Chain: The degree of branching in the alkyl substituent also plays a role. Linear alkyl chains tend to pack more efficiently at interfaces, leading to a greater reduction in surface tension. In contrast, branched chains can increase the cross-sectional area of the molecule, which may hinder efficient packing but can enhance solubility in some cases. researchgate.net

Impact of the Sulfonate Group

The sulfonate group (-SO3⁻) is the primary hydrophilic component of the molecule. Its strong ionic nature is responsible for the water solubility of these compounds. The design of new derivatives often focuses on maintaining or enhancing the effectiveness of this hydrophilic head. The sulfonyl group is capable of forming hydrogen bonds, which is a key interaction in its biological and chemical activities. researchgate.net

Design Principles for New Sulfonate Derivatives

Based on the structure-activity relationships observed in aromatic sulfonates, several design principles can be formulated for the development of new derivatives with tailored properties:

Tuning Hydrophobicity for Enhanced Surfactant Activity: To create more potent surfactants, the hydrophobic character of the aromatic portion can be increased. This can be achieved by:

Increasing Alkyl Chain Length: Synthesizing derivatives with longer linear alkyl chains (e.g., butyl, hexyl, or octyl groups instead of a methyl group) would likely decrease the CMC and improve surface activity.

Introducing Multiple Alkyl Groups: The addition of a second or third alkyl group to the benzene ring, as seen in xylenesulfonates and cumenesulfonates, can further enhance hydrotropic and surfactant properties.

Optimizing Molecular Geometry for Specific Applications: The spatial arrangement of the functional groups is critical. For applications requiring efficient packing at interfaces, such as in detergents, derivatives with linear alkyl chains in the para position are often preferred. For applications where bulkier, more complex aggregation is desired, branched chains or multiple substitutions might be more effective.

Incorporating Additional Functional Groups: The introduction of other functional groups onto the aromatic ring can impart new properties. For example, adding a hydroxyl group could enhance hydrogen bonding capabilities and alter the solubility and interfacial behavior of the molecule. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activity of chemical compounds based on their molecular structure. jocpr.comlibretexts.org For aromatic sulfonates, QSAR models can be developed to correlate molecular descriptors (such as molecular weight, logP, polarizability, and various steric and electronic parameters) with specific properties like CMC, surface tension reduction, and hydrotropic efficiency. nih.govnih.gov

A hypothetical QSAR study for toluenesulfonate derivatives might reveal the following relationships:

Molecular DescriptorPredicted Effect on Activity (e.g., Lower CMC)Rationale
LogP (Lipophilicity) Positive CorrelationIncreased hydrophobicity leads to more favorable micelle formation.
Molecular Volume Positive CorrelationLarger hydrophobic tails generally enhance surfactant properties.
Polar Surface Area (PSA) Negative CorrelationA higher PSA might indicate increased water solubility of the monomer, thus disfavoring aggregation.
Dipole Moment Complex RelationshipChanges in dipole moment can affect intermolecular interactions and packing at interfaces.

These models can guide the in-silico design of new sulfonate derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy for a particular application, thereby accelerating the development of new and improved formulations. researchgate.net

Q & A

Q. What standardized methods are recommended for synthesizing sodium m-toluenesulfonate in laboratory settings?

this compound is typically synthesized via sulfonation of toluene derivatives followed by neutralization with sodium hydroxide. A validated approach involves dissolving m-toluenesulfonic acid in aqueous sodium carbonate (1:20 w/v) under controlled pH (8–9) to ensure complete neutralization . Post-reaction, the solution is filtered and crystallized at 4°C to isolate the sodium salt. Purity is confirmed using ion chromatography (e.g., mobile phase: 8.0 mM sodium carbonate/1.0 mM sodium bicarbonate) .

Q. How can researchers ensure purity and consistency in this compound batches for experimental reproducibility?

Purity verification requires ion chromatography with a sodium carbonate/bicarbonate mobile phase and calibration against potassium sulfate standards (0.18 mg/mL sulfate concentration) . For reproducibility, document reaction conditions (e.g., temperature, pH) and validate crystallized products via melting point analysis (target range: 100–108°C) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Key protocols include:

  • PPE : Safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification between HPLC and ion-selective electrode (ISE) methods?

Contradictions often arise from matrix interference or calibration drift. Mitigation strategies:

  • HPLC : Use a sodium sulfonate-specific column (e.g., C18 with ion-pairing agents) and validate recovery rates (target: 95–105%) .
  • ISE : Calibrate electrodes daily with sodium chloride reference solutions (0.5–2.0 mg/mL) and account for ionic strength variations . Cross-validate results with gravimetric analysis .

Q. What methodologies are optimal for studying this compound’s role in stabilizing pH-sensitive compounds?

Design buffer systems using this compound (10–50 mM) and monitor pH stability via titrimetry or spectrophotometry. For example, in saccharin stabilization, combine with sodium tartrate (11.5 g/100 mL) to enhance buffering capacity . Validate with accelerated stability studies (e.g., 40°C/75% RH for 30 days) .

Q. How can thermal decomposition pathways of this compound be characterized to inform material compatibility studies?

Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition stages. Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic peaks correlating with sulfonate group degradation (observed at ~180°C) . Confirm decomposition products via FTIR or GC-MS .

Q. What experimental designs are effective for assessing this compound’s environmental impact in aqueous systems?

Conduct biodegradation assays using OECD 301F (modified Sturm test) with LC-MS quantification of residual sulfonate. For ecotoxicity, use Daphnia magna acute toxicity tests (48-hour LC50) and correlate with this compound concentrations (0.1–10 mg/L) . Include controls with sodium p-toluenesulfonate to compare isomer-specific effects .

Methodological Considerations

Q. How should researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test 5–200 µg/mL range with R² ≥ 0.995 .
  • Accuracy : Spike recovery (90–110%) in triplicate .
  • Precision : ≤5% RSD for intraday/interday replicates .

Q. What strategies address spectral interference in this compound’s NMR or FTIR analysis?

For NMR (D₂O solvent), suppress water signals with presaturation and compare δ 7.2–7.8 ppm aromatic peaks against pure standards . For FTIR, subtract background spectra and focus on sulfonate S-O stretches (1030–1220 cm⁻¹) .

Q. How can computational modeling enhance understanding of this compound’s solubility and reactivity?

Use molecular dynamics simulations (e.g., GROMACS) with OPLS-AA force fields to predict solubility parameters in polar solvents. Validate with experimental cloud-point measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.